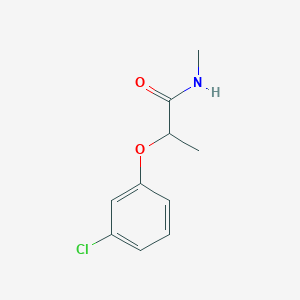![molecular formula C18H26BrNO5 B4077586 1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
1-[4-(3-bromophenoxy)butyl]azepane oxalate
Descripción general
Descripción
1-[4-(3-bromophenoxy)butyl]azepane oxalate, also known as JNJ-7925476, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D4 receptor and has been studied for its potential use in treating various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-bromophenoxy)butyl]azepane oxalate involves its selective antagonism of the dopamine D4 receptor. This receptor is believed to play a role in various psychiatric disorders, and blocking it may lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(3-bromophenoxy)butyl]azepane oxalate has a selective effect on the dopamine D4 receptor, with little to no effect on other dopamine receptors. This selective antagonism may lead to fewer side effects compared to other antipsychotic medications. Additionally, the compound has been shown to have a long half-life, which may allow for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(3-bromophenoxy)butyl]azepane oxalate in lab experiments is its selective antagonism of the dopamine D4 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other dopamine receptors. However, one limitation is that the compound has only been studied in preclinical models and has not yet been tested in humans.
Direcciones Futuras
For research on 1-[4-(3-bromophenoxy)butyl]azepane oxalate include further preclinical studies to better understand its potential therapeutic applications. Additionally, clinical trials will be needed to determine the safety and efficacy of the compound in humans. Other future directions may include exploring the compound's effects on other neurotransmitter systems and investigating its potential use in treating other disorders beyond schizophrenia, bipolar disorder, and ADHD.
Aplicaciones Científicas De Investigación
1-[4-(3-bromophenoxy)butyl]azepane oxalate has been studied for its potential use in treating various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.
Propiedades
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.C2H2O4/c17-15-8-7-9-16(14-15)19-13-6-5-12-18-10-3-1-2-4-11-18;3-1(4)2(5)6/h7-9,14H,1-6,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOBSWHSKPXRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4077509.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide](/img/structure/B4077513.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B4077517.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4077524.png)
![N-(2-fluorophenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077525.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)

![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)

